H-Met-AMC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

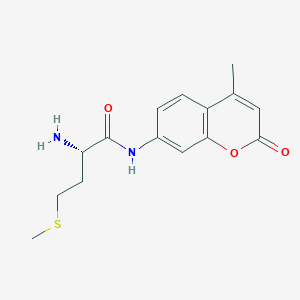

H-Met-AMC is a complex organic compound with a molecular formula of C16H22N2O4S. This compound is part of the chromen family, which is known for its diverse biological and pharmacological activities. The chromen structure consists of a benzene ring fused to an α-pyrone ring, making it a versatile scaffold in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-AMC typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

H-Met-AMC can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in modifying the chromen ring or the amino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chromen ring .

Aplicaciones Científicas De Investigación

Biochemical Research

Fluorogenic Substrate for Enzyme Assays

H-Met-AMC is predominantly utilized as a fluorogenic substrate in assays for methionine aminopeptidase, particularly MetAP2. Upon enzymatic cleavage, this compound releases 7-amido-4-methylcoumarin, which fluoresces under UV light, allowing for quantitative measurement of enzyme activity. This property is critical in studying enzyme kinetics and inhibition.

Protein Turnover Studies

In molecular biology, this compound is employed to investigate protein degradation pathways. By measuring the fluorescence intensity over time, researchers can assess the turnover rates of specific proteins in various cellular contexts.

Case Study: MetAP Activity Monitoring

A study utilized this compound to monitor MetAP activity in E. coli. The researchers found that varying metal ion concentrations significantly affected enzyme activity, demonstrating the substrate's utility in elucidating enzyme mechanisms under different physiological conditions .

Medical Applications

Diagnostic Assays for Metabolic Disorders

This compound has potential applications in developing diagnostic assays for diseases linked to methionine metabolism, such as certain cancers and metabolic disorders. The ability to measure MetAP activity can provide insights into disease mechanisms and aid in the development of targeted therapies.

Table 2: Summary of Studies Using this compound

| Study Reference | Application Area | Findings |

|---|---|---|

| D'souza et al. (2007) | Inhibition of MetAP | Identified selective inhibitors using this compound |

| Chiu et al. (2014) | Redox Regulation of MetAP Activity | Showed effects of redox states on enzyme function |

| PMC2522305 | High-throughput screening | Discovered novel MetAP inhibitors using this compound |

Comparison with Related Compounds

This compound is compared with other fluorogenic substrates for aminopeptidases, such as L-Methionine-7-amido-4-methylcoumarin and Ac-Met-AMC. Its specificity for MetAP2 and the resultant fluorescence signal upon cleavage make it particularly advantageous for sensitive assays.

Table 3: Comparison of Fluorogenic Substrates

| Compound | Specificity | Fluorescence Signal |

|---|---|---|

| This compound | High (MetAP2) | Strong |

| L-Methionine-7-amido-4-methylcoumarin | Moderate (MetAP1) | Moderate |

| Ac-Met-AMC | Low | Weak |

Mecanismo De Acción

The mechanism of action of H-Met-AMC involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-2-(4-methyl-2-oxochromen-7-yl)oxypropanoic acid

- (4-methyl-2-oxochromen-7-yl) (2S)-2-ethylhexanoate

- (2S)-2-(4-methyl-2-oxochromen-7-yl)oxy-N-phenylpropanamide

Uniqueness

What sets H-Met-AMC apart from similar compounds is its unique combination of functional groups. The presence of both an amino group and a methylsulfanyl group on the chromen scaffold provides distinct chemical properties and biological activities .

Propiedades

Fórmula molecular |

C15H18N2O3S |

|---|---|

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C15H18N2O3S/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19)/t12-/m0/s1 |

Clave InChI |

FHLNBHBQGFIHKH-LBPRGKRZSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)N |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N |

Secuencia |

M |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.